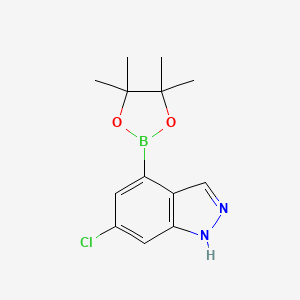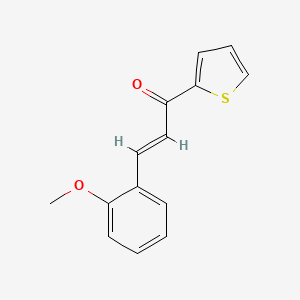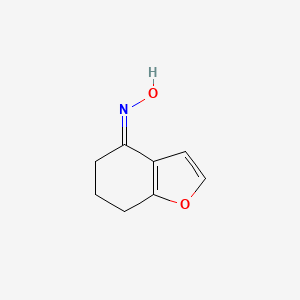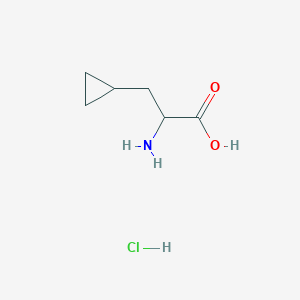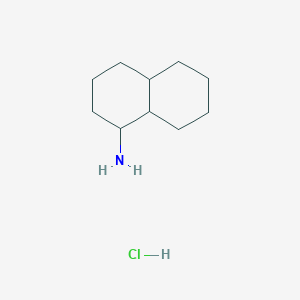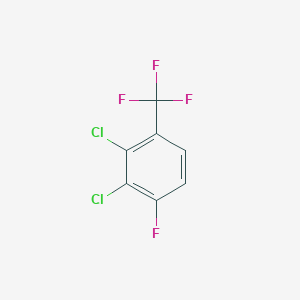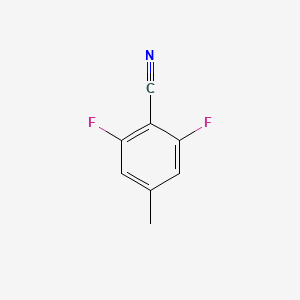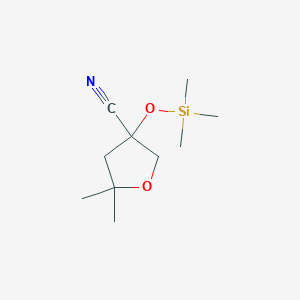
5,5-Dimethyl-3-((trimethylsilyl)oxy)tetrahydrofuran-3-carbonitrile
Descripción general
Descripción
5,5-Dimethyl-3-((trimethylsilyl)oxy)tetrahydrofuran-3-carbonitrile is a chemical compound with the CAS Number: 1884203-55-7 . It has a molecular weight of 213.35 . The IUPAC name for this compound is 5,5-dimethyl-3-((trimethylsilyl)oxy)tetrahydrofuran-3-carbonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO2Si/c1-9(2)6-10(7-11,8-12-9)13-14(3,4)5/h6,8H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound has a molecular weight of 213.35 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources .Aplicaciones Científicas De Investigación
1. Synthesis and Structural Properties
5,5-Dimethyl-3-((trimethylsilyl)oxy)tetrahydrofuran-3-carbonitrile and its derivatives are used in the synthesis of various organic compounds. One study demonstrated the preparation of new carbonitriles by condensing corresponding silicon- and germanium-containing compounds with other reagents, identifying the compounds using NMR, GC-MS, and studying their structure through X-ray diffractometry. The influences of the heterocycle and the structure of the organoelement substituent on cytotoxicity and matrix metalloproteinase inhibition were also explored (Ignatovich et al., 2015).
2. Characterization and Reactivity
Tetrahedranyllithium, another compound involving the use of trimethylsilyl groups, was synthesized and characterized through X-ray crystallography. The study highlighted the structural properties and the reactivity of the compound, indicating the potential for synthesizing similar structures using 5,5-Dimethyl-3-((trimethylsilyl)oxy)tetrahydrofuran-3-carbonitrile (Sekiguchi & Tanaka, 2003).
Chemical Synthesis and Complex Formation
3. Formation of Complexes and Synthesis Under Specific Conditions
The compound is used in forming lanthanide complexes where the final product's nuclearity is controlled through solvent choice. This indicates the compound's role in synthesizing complex organometallic structures and highlights the importance of solvent in determining the structure of the final product (Schuetz et al., 2003).
Methodological Improvements and Derivative Synthesis
4. Improved Synthesis Methods and Derivative Formation
5,5-Dimethyl-3-((trimethylsilyl)oxy)tetrahydrofuran-3-carbonitrile has been used in various improved synthesis methods. For instance, one study reported the synthesis of (S)-1-(Tetrahydrofuran-2-yl) ethanone from the dehydration of (S)-Tetrahydrofuran-2-carboxamide using specific reagents. The study provided a methodological improvement with a total yield of up to 68% (Hong-we, 2015).
5. Application in Nonlinear Optical Materials
The compound has been used in the study of nonlinear optical materials, where it contributed to understanding the effects of donor strength in push-pull molecules. This signifies its potential application in the field of optoelectronics and material sciences (Gainsford et al., 2008).
Safety And Hazards
Propiedades
IUPAC Name |
5,5-dimethyl-3-trimethylsilyloxyoxolane-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2Si/c1-9(2)6-10(7-11,8-12-9)13-14(3,4)5/h6,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOICSDMPKHMBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CO1)(C#N)O[Si](C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-3-((trimethylsilyl)oxy)tetrahydrofuran-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




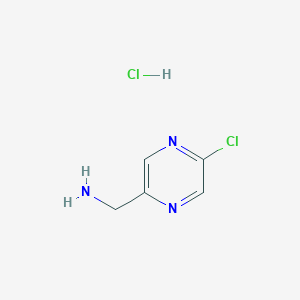
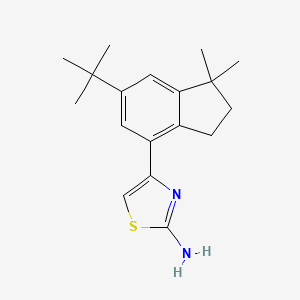
![cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine](/img/structure/B3034478.png)
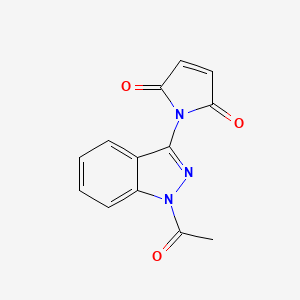
![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B3034480.png)
![[1-Oxido-4-(trifluoromethyl)pyridin-1-ium-3-yl]methanamine](/img/structure/B3034482.png)
